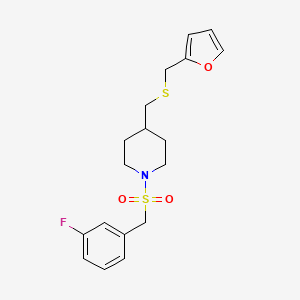

1-((3-Fluorobenzyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine

説明

特性

IUPAC Name |

1-[(3-fluorophenyl)methylsulfonyl]-4-(furan-2-ylmethylsulfanylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO3S2/c19-17-4-1-3-16(11-17)14-25(21,22)20-8-6-15(7-9-20)12-24-13-18-5-2-10-23-18/h1-5,10-11,15H,6-9,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKOEZGLWHHNRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-((3-Fluorobenzyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine , identified by its CAS number 1448078-23-6, is a synthetic organic molecule notable for its unique structural features, including a piperidine ring and a furan moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 437.6 g/mol. The structure incorporates both a sulfonyl group and a furan ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 437.6 g/mol |

| CAS Number | 1448078-23-6 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antiviral Activity

Research has indicated that compounds similar in structure to This compound exhibit significant antiviral properties. For instance, certain derivatives have shown efficacy against various viral infections by inhibiting RNA polymerase activity, which is crucial for viral replication .

Inhibition of Enzymatic Activity

The compound's sulfonyl group is known to interact with various enzymes, potentially acting as an inhibitor. Studies have demonstrated that related compounds can inhibit tyrosinase, an enzyme involved in melanin production, which could have implications in treating hyperpigmentation disorders .

Cytotoxicity and Selectivity

In vitro studies suggest that This compound exhibits low cytotoxicity while maintaining potent biological activity. This characteristic makes it a candidate for further development as a therapeutic agent .

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets within cells. The furan ring and sulfonyl groups facilitate interactions with proteins or enzymes, leading to inhibition or modulation of biological pathways. Detailed docking studies have provided insights into how these interactions occur at the molecular level .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to This compound :

- Antiviral Properties : A study highlighted the effectiveness of structurally similar compounds against Hepatitis C virus (HCV), reporting IC50 values indicative of strong antiviral activity .

- Enzyme Inhibition : Research on tyrosinase inhibitors showed that modifications in the furan and piperidine rings significantly enhanced inhibitory potency, suggesting that similar modifications could be beneficial for This compound .

- Cytotoxicity Assessment : Comparative studies indicated that while some derivatives exhibited high efficacy against target enzymes, they maintained low toxicity levels in human cell lines, supporting their potential as therapeutic agents .

類似化合物との比較

Structural and Functional Comparison with Analogs

Core Modifications: Piperidine Derivatives with Sulfonyl and Heterocyclic Groups

Table 1: Key Structural Analogs and Their Features

Key Observations:

- Sulfonyl Group Variations : The 3-fluorobenzyl sulfonyl group in the target compound contrasts with 4-chlorobenzenesulfonyl () and 3-methylbenzyl sulfonyl (). Fluorine’s electronegativity may enhance metabolic stability compared to chlorine or methyl groups .

- Additional Functional Groups : The carboxylic acid in increases hydrophilicity, while the unmodified 4-fluorobenzyl group in simplifies the structure for receptor binding studies .

Physicochemical Properties

- Molecular Weight : Estimated ~420–440 g/mol (similar to ’s 409.9 g/mol).

- Lipophilicity (logP) : The 3-fluorobenzyl and furan groups may increase logP compared to carboxylic acid derivatives (), balancing solubility and membrane permeability .

- Polar Surface Area : High due to sulfonyl and thioether groups (~90–100 Ų), suggesting moderate oral bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((3-fluorobenzyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine, and how can purity be ensured?

- Methodology :

- Stepwise Sulfonylation and Thioether Formation : React 4-((furan-2-ylmethyl)thio)methylpiperidine with 3-fluorobenzylsulfonyl chloride in dichloromethane under basic conditions (e.g., NaOH) to introduce the sulfonyl group. Monitor reaction completion via TLC or LC-MS .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water (99% purity achievable) .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR and HRMS .

Q. How can the compound’s structural conformation and intermolecular interactions be characterized?

- Methodology :

- X-ray Crystallography : Determine crystal packing and chair conformation of the piperidine ring (monoclinic space group P21/n) with puckering parameters (e.g., Q2 = 0.6191 Å) .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding between sulfonyl oxygen and solvent) to predict solubility and stability .

- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to compare experimental vs. theoretical bond angles and electronic properties .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data in in vitro vs. in vivo models for this compound?

- Methodology :

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., sulfonyl group hydrolysis) that reduce in vivo efficacy .

- Proteomics Profiling : Use affinity chromatography coupled with mass spectrometry to map off-target interactions (e.g., unintended kinase inhibition) that may confound results .

- Species-Specific ADME : Compare pharmacokinetics in rodents vs. primates to account for differences in cytochrome P450 metabolism .

Q. How does the furan-2-ylmethyl thioether moiety influence target binding affinity and selectivity?

- Methodology :

- SAR Studies : Synthesize analogs replacing the furan ring with thiophene or phenyl groups. Test against target receptors (e.g., serotonin or dopamine transporters) via radioligand binding assays (IC comparisons) .

- Molecular Docking : Use AutoDock Vina to model interactions between the furan oxygen and hydrophobic pockets of the target protein (e.g., 5-HT receptors) .

- Free Energy Calculations : Perform MM-GBSA analysis to quantify the energetic contribution of the thioether linkage to binding .

Q. What computational models predict the compound’s pharmacokinetic properties and potential toxicity?

- Methodology :

- In Silico ADMET : Use SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. Validate with experimental Caco-2 permeability assays .

- Toxicity Profiling : Employ ProTox-II to identify structural alerts (e.g., sulfonyl group-linked hepatotoxicity) and confirm via Ames test (bacterial mutagenicity) .

Contradiction Analysis

Q. Why do some studies report high in vitro potency but low in vivo efficacy for this compound?

- Resolution :

- Bioavailability Limitations : The sulfonyl group may reduce membrane permeability (logP < 3), as observed in similar piperidine derivatives. Mitigate via prodrug strategies (e.g., esterification of sulfonyl oxygen) .

- Species-Specific Metabolism : Rodent liver enzymes may rapidly deactivate the compound, whereas primate models show slower clearance. Validate using chimeric humanized liver mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。